molecular formula C7H16Cl2N2 B6196037 1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride CAS No. 2680540-79-6

1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride

Cat. No.: B6196037
CAS No.: 2680540-79-6
M. Wt: 199.1
InChI Key:
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Description

1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H14N2. It is known for its unique structure, which includes a cyclopropyl group attached to an azetidine ring.

Preparation Methods

The synthesis of 1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Amination: The addition of an amine group to the cyclopropylated azetidine.

    Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt form.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using specialized equipment and conditions .

Chemical Reactions Analysis

1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-(1-cyclopropylazetidin-3-yl)methanol: This compound has a hydroxyl group instead of an amine group.

    1-(1-cyclopropylazetidin-3-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific structure and the presence of the amine group, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride involves the reaction of cyclopropylamine with ethyl chloroacetate to form 1-cyclopropylazetidin-3-yl ethylcarboxylate, which is then reduced with lithium aluminum hydride to form 1-(1-cyclopropylazetidin-3-yl)ethanamine. This compound is then reacted with formaldehyde to form 1-(1-cyclopropylazetidin-3-yl)methanamine, which is finally converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopropylamine", "Ethyl chloroacetate", "Lithium aluminum hydride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Cyclopropylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 1-cyclopropylazetidin-3-yl ethylcarboxylate.", "The resulting compound is then reduced with lithium aluminum hydride in anhydrous ether to form 1-(1-cyclopropylazetidin-3-yl)ethanamine.", "1-(1-cyclopropylazetidin-3-yl)ethanamine is then reacted with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to form 1-(1-cyclopropylazetidin-3-yl)methanamine.", "Finally, 1-(1-cyclopropylazetidin-3-yl)methanamine is converted to the dihydrochloride salt by reaction with hydrochloric acid." ] }

CAS No.

2680540-79-6

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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